molecular formula C5H10O4S B2417692 Methyl 2-methanesulfonylpropanoate CAS No. 73017-81-9

Methyl 2-methanesulfonylpropanoate

Cat. No. B2417692
CAS RN: 73017-81-9
M. Wt: 166.19
InChI Key: QJHLMQITLBMLKQ-UHFFFAOYSA-N
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Description

Methyl 2-methanesulfonylpropanoate is a chemical compound with the molecular formula C5H10O4S . It has a molecular weight of 166.20 .


Molecular Structure Analysis

Methyl 2-methanesulfonylpropanoate contains a total of 19 bonds, including 9 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 1 sulfone . The molecule contains a total of 20 atoms, including 10 Hydrogen atoms, 5 Carbon atoms, 4 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

These applications highlight the versatility and importance of Methyl 2-methanesulfonylpropanoate in scientific research. Researchers continue to explore its potential across various disciplines, driving innovation and discovery . If you need further details or additional applications, feel free to ask!

Safety and Hazards

Methyl 2-methanesulfonylpropanoate is classified as having acute toxicity, both oral and dermal . It’s also classified as a skin corrosive and a skin sensitizer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for Methyl 2-methanesulfonylpropanoate are not available, it’s worth noting that the compound is available for research use . This suggests that it may have potential applications in various scientific studies.

Mechanism of Action

Target of Action

Methyl 2-methanesulfonylpropanoate is a type of ester . The primary targets of Methyl 2-methanesulfonylpropanoate are likely to be biological molecules within the intracellular environment that can undergo nucleophilic attack . The specific targets can vary depending on the local structural characteristics of the nucleophile .

Mode of Action

Methyl 2-methanesulfonylpropanoate, like other esters, acts as an alkylating agent . Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Biochemical Pathways

It’s known that esters like methyl 2-methanesulfonylpropanoate can participate in various biochemical reactions, including esterification and hydrolysis . These reactions can affect various biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of Methyl 2-methanesulfonylpropanoate’s action depend on its specific targets and the biochemical pathways it affects. As an alkylating agent, Methyl 2-methanesulfonylpropanoate can potentially alter the structure and function of its targets, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of Methyl 2-methanesulfonylpropanoate can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can react with Methyl 2-methanesulfonylpropanoate, and the specific characteristics of the intracellular environment where Methyl 2-methanesulfonylpropanoate acts .

properties

IUPAC Name

methyl 2-methylsulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-4(5(6)9-2)10(3,7)8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHLMQITLBMLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methanesulfonylpropanoate

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